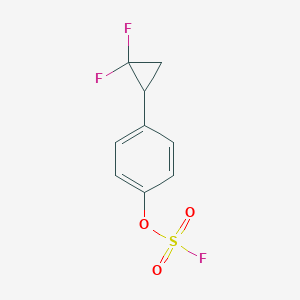
4-(2,2-Difluorocyclopropyl)phenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Difluorocyclopropyl)phenyl fluoranesulfonate is a chemical compound characterized by the presence of a difluorocyclopropyl group attached to a phenyl ring, which is further bonded to a fluoranesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate typically involves the introduction of the difluorocyclopropyl group onto a phenyl ring, followed by the attachment of the fluoranesulfonate group. One common method involves the reaction of 2,2-difluorocyclopropyl bromide with a phenyl derivative under suitable conditions to form the intermediate compound. This intermediate is then reacted with a fluoranesulfonate reagent to yield the final product .
Industrial Production Methods
Industrial production of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Difluorocyclopropyl)phenyl fluoranesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoranesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring and difluorocyclopropyl group can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, in substitution reactions, the product will be a new compound where the fluoranesulfonate group is replaced by the incoming nucleophile. In coupling reactions, the product will be a new carbon-carbon bonded compound .
Wissenschaftliche Forschungsanwendungen
4-(2,2-Difluorocyclopropyl)phenyl fluoranesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and coupling reactions to form complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to target molecules. The fluoranesulfonate group can also play a role in the compound’s solubility and stability, affecting its overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate include other difluorocyclopropyl derivatives and phenyl fluoranesulfonates. Examples include:
- 4-(2,2-Difluorocyclopropyl)benzyl alcohol
- 2-(2,2-Difluorocyclopropyl)naphthalene
Uniqueness
The uniqueness of 4-(2,2-difluorocyclopropyl)phenyl fluoranesulfonate lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H7F3O3S |
|---|---|
Molekulargewicht |
252.21 g/mol |
IUPAC-Name |
1-(2,2-difluorocyclopropyl)-4-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C9H7F3O3S/c10-9(11)5-8(9)6-1-3-7(4-2-6)15-16(12,13)14/h1-4,8H,5H2 |
InChI-Schlüssel |
CARUGMPATMLWRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)C2=CC=C(C=C2)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


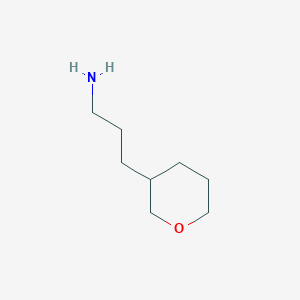
![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)
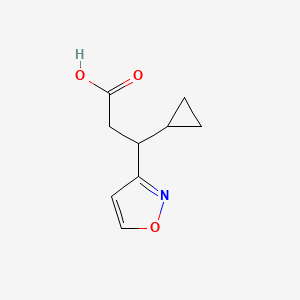
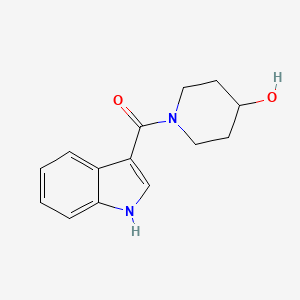
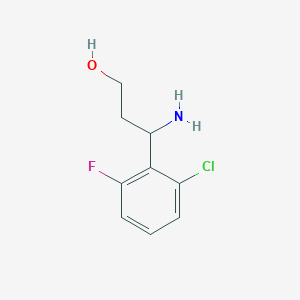
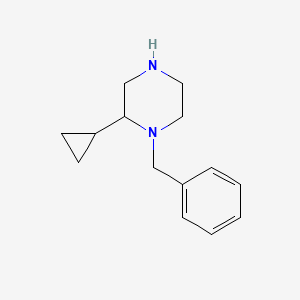
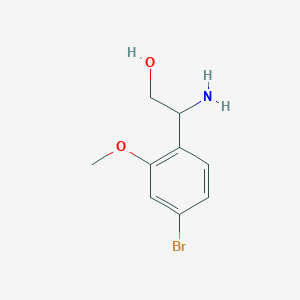
![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)
![4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)
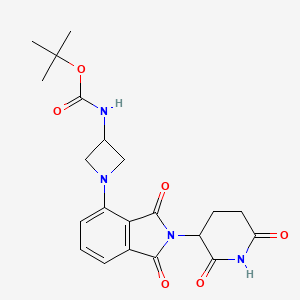
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-chloro-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B13556864.png)
![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)
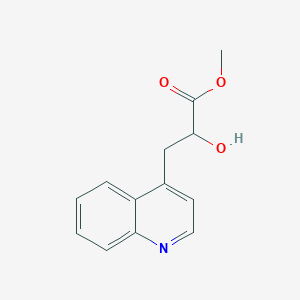
![rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis](/img/structure/B13556886.png)
